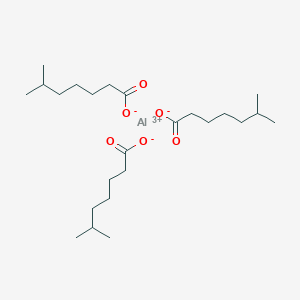

Aluminum;6-methylheptanoate

CAS No.:

Cat. No.: VC18536835

Molecular Formula: C24H45AlO6

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H45AlO6 |

|---|---|

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | aluminum;6-methylheptanoate |

| Standard InChI | InChI=1S/3C8H16O2.Al/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

| Standard InChI Key | WUICQAOVRXQVGM-UHFFFAOYSA-K |

| Canonical SMILES | CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Al+3] |

Introduction

Structural and Molecular Characteristics

Aluminum 6-methylheptanoate (theoretical formula: ) consists of an aluminum(III) center coordinated to three 6-methylheptanoate anions. Key structural features include:

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 480.61 g/mol (calculated from ).

Coordination Geometry

Aluminum carboxylates typically adopt octahedral or tetrahedral geometries. For example, aluminum perfluoro-6-methylheptanoate ( ) exhibits a trinuclear structure with aluminum centers bridged by carboxylate ligands. Similar bridging may occur in non-fluorinated analogs.

Synthesis and Preparation

While no direct synthesis of aluminum 6-methylheptanoate is documented, plausible routes include:

Acid-Base Reaction

Reaction of 6-methylheptanoic acid with aluminum hydroxide:

Conditions: Reflux in toluene or ethanol, analogous to aluminum stearate synthesis .

Metathesis Reaction

Using aluminum chloride and sodium 6-methylheptanoate:

Purification: Recrystallization from non-polar solvents .

Physicochemical Properties

Inferred from related compounds:

Thermal Stability

-

Aluminum carboxylates generally decompose at 200–300°C, forming aluminum oxide and CO₂ .

-

Differential Scanning Calorimetry (DSC): Expected endothermic peak near 250°C.

Solubility

-

Likely insoluble in water due to hydrophobic alkyl chains.

-

Soluble in organic solvents (e.g., toluene, chloroform), similar to aluminum stearate .

Spectroscopic Data

-

IR Spectroscopy: Asymmetric () and symmetric () COO⁻ stretches at 1550–1610 cm⁻¹ and 1400–1460 cm⁻¹, respectively .

-

¹H NMR (CDCl₃): Signals for methyl groups (δ 0.8–1.2 ppm) and backbone protons (δ 1.2–2.3 ppm) .

Applications and Industrial Relevance

Catalysis

Aluminum carboxylates are used as Lewis acid catalysts. For example, aluminum perfluoro-6-methylheptanoate catalyzes fluoropolymer synthesis . The non-fluorinated analog may serve in esterification or polymerization reactions.

Material Science

-

Lubricant additive: Aluminum stearate analogs reduce friction in greases; 6-methylheptanoate’s branched chain may enhance thermal stability .

-

Hydrophobic coatings: Long alkyl chains could impart water-repellent properties.

Analytical Methods

Gas Chromatography (GC)

-

Retention indices: Comparable to methyl 6-methylheptanoate (Kovats’ RI: 1338 on Carbowax 20M ).

-

Detection: Flame ionization or mass spectrometry (characteristic fragments at m/z 158 for the ester ).

Elemental Analysis

-

Theoretical composition: C 59.98%, H 9.43%, Al 5.61%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume